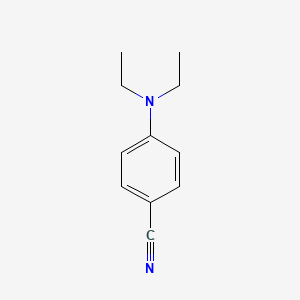

4-(Diethylamino)benzonitrile

Description

The exact mass of the compound 4-(Diethylamino)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32450. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Diethylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diethylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(diethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLGFOAKCYHXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182889 | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-90-7 | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2873-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Diethylamino)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Diethylamino)benzonitrile, a versatile fluorescent molecule of significant interest in various scientific and research domains. This document delves into its core properties, synthesis methodologies, unique photophysical characteristics, and practical applications, with a particular focus on its role as a sensitive molecular probe.

Core Identification and Chemical Properties

Chemical Name: 4-(Diethylamino)benzonitrile CAS Number: 2873-90-7 Molecular Formula: C₁₁H₁₄N₂ Molecular Weight: 174.24 g/mol

4-(Diethylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a diethylamino group at the para position. The electron-donating nature of the diethylamino group and the electron-withdrawing nitrile group create a donor-acceptor (D-A) system, which is the foundation of its intriguing photophysical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Diethylamino)benzonitrile is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 2873-90-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 174.24 g/mol | --INVALID-LINK-- |

| Melting Point | 66-67 °C | --INVALID-LINK-- |

| Boiling Point | No experimental data available | |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Solubility | Generally soluble in organic solvents | --INVALID-LINK-- |

Synthesis of 4-(Diethylamino)benzonitrile

The synthesis of 4-(Diethylamino)benzonitrile can be achieved through several established organic chemistry routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective synthetic strategies are outlined below.

N-Alkylation of 4-Aminobenzonitrile

This is a straightforward and widely used method for the synthesis of tertiary aromatic amines. The reaction involves the dialkylation of the primary amino group of 4-aminobenzonitrile with an ethylating agent.

Reaction Scheme:

Figure 1: Synthesis of 4-(Diethylamino)benzonitrile via N-Alkylation.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base acts as a proton scavenger for the acidic protons of the amine.

-

Alkylation: Add at least two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture. Diethyl sulfate can also be used as a more reactive but also more hazardous alternative.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(Diethylamino)benzonitrile.

Cyanation of 4-Bromo-N,N-diethylaniline

This method involves a transition-metal-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide, is a classic example. Modern variations often employ palladium or nickel catalysts.

Reaction Scheme:

Figure 2: Synthesis of 4-(Diethylamino)benzonitrile via Cyanation.

Experimental Protocol:

-

Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-N,N-diethylaniline, a cyanide source such as copper(I) cyanide or zinc(II) cyanide, and a suitable catalyst like tetrakis(triphenylphosphine)palladium(0).

-

Solvent: Add a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the reaction progress by GC-MS or TLC.

-

Work-up: After completion, cool the reaction mixture and quench with an aqueous solution of a complexing agent for the metal catalyst (e.g., aqueous ammonia for copper).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation and purity assessment of 4-(Diethylamino)benzonitrile are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the diethylamino group. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the diethylamino group, the four unique carbons of the aromatic ring, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Diethylamino)benzonitrile provides key information about its functional groups. The most prominent and characteristic absorption band is the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2220-2240 cm⁻¹ for aromatic nitriles[1]. Other expected significant peaks include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission spectra are central to the utility of 4-(Diethylamino)benzonitrile as a fluorescent probe.

-

UV-Vis Absorption: The UV-Vis spectrum of 4-(Diethylamino)benzonitrile in the gas phase shows a maximum absorption (λ_max) around 290 nm[2]. In solution, the position of this band can be influenced by the solvent polarity.

-

Fluorescence Emission: The fluorescence properties of 4-(Diethylamino)benzonitrile are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism[3]. This is a direct consequence of its ability to form a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.

The Phenomenon of Twisted Intramolecular Charge Transfer (TICT)

The dual fluorescence observed in many donor-acceptor molecules like 4-(dialkylamino)benzonitriles is a fascinating photophysical process that is best explained by the TICT model[4].

Mechanism of TICT:

-

Photoexcitation: Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁), often referred to as the locally excited (LE) state. In this state, the geometry of the molecule is largely planar.

-

Intramolecular Rotation and Charge Transfer: In polar solvents, the molecule can undergo a conformational change in the excited state. The diethylamino group rotates around the C-N bond, leading to a twisted geometry. This rotation facilitates a significant transfer of electron density from the electron-donating diethylamino group to the electron-withdrawing benzonitrile moiety. This new, highly polar excited state is the TICT state.

-

Dual Fluorescence: The molecule can then relax back to the ground state from either the LE state or the TICT state, resulting in the emission of two distinct fluorescence bands. The emission from the LE state is typically at a shorter wavelength (higher energy), while the emission from the highly stabilized TICT state is at a longer wavelength (lower energy).

Figure 3: The Twisted Intramolecular Charge Transfer (TICT) model.

The stabilization of the highly polar TICT state is highly dependent on the polarity of the surrounding solvent. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and thus, primarily LE fluorescence is observed. As the solvent polarity increases, the TICT state is stabilized, leading to an increase in the intensity of the long-wavelength emission band.

Applications as a Fluorescent Probe

The pronounced solvatochromism of 4-(Diethylamino)benzonitrile makes it a valuable tool for probing the local environment in various chemical and biological systems.

-

Polarity Sensing: The ratio of the intensities of the LE and TICT fluorescence bands can be used as a ratiometric measure of the local polarity of the medium. This is particularly useful in studying microheterogeneous systems such as micelles, vesicles, and polymer matrices.

-

Viscosity Sensing (Molecular Rotors): The intramolecular rotation required for the formation of the TICT state is sensitive to the viscosity of the medium. In highly viscous environments, this rotation is hindered, leading to a decrease in the TICT emission and an increase in the LE emission. This property allows 4-(diethylamino)benzonitrile to function as a "molecular rotor" for viscosity measurements.

-

Probing Biological Systems: Due to its sensitivity to both polarity and viscosity, 4-(diethylamino)benzonitrile and its derivatives can be used to study the microenvironment of biological membranes, protein binding sites, and other cellular compartments.

Safety and Handling

4-(Diethylamino)benzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(Diethylamino)benzonitrile is a fascinating and useful molecule for researchers in chemistry, biology, and materials science. Its unique photophysical properties, particularly its dual fluorescence arising from the formation of a TICT state, make it a powerful tool for probing the microenvironment of various systems. A thorough understanding of its synthesis, properties, and the principles behind its fluorescence is crucial for its effective application in research and development.

References

Synthesis and characterization of 4-(Diethylamino)benzonitrile

An In-depth Technical Guide: Synthesis and Characterization of 4-(Diethylamino)benzonitrile

Introduction: The Significance of a Multifaceted Molecule

4-(Diethylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile framework substituted with a diethylamino group at the para position. This specific arrangement of an electron-donating group (diethylamino) and an electron-withdrawing group (nitrile) connected by a π-conjugated system imparts significant and useful photophysical properties. Much like its well-studied analogue, 4-(dimethylamino)benzonitrile (DMABN), it is a subject of interest in studies of intramolecular charge transfer (ICT) phenomena.[1] Upon photoexcitation, these molecules can form a twisted intramolecular charge transfer (TICT) state, leading to dual fluorescence in polar solvents, a property that makes them valuable as fluorescent probes for investigating local environments in chemical and biological systems.

Beyond its academic interest in photophysics, 4-(diethylamino)benzonitrile serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional dyes. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 4-(diethylamino)benzonitrile, tailored for researchers and professionals in chemical synthesis and drug development.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(diethylamino)benzonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective due to the electronic properties of the chosen starting material, 4-fluorobenzonitrile.

Mechanistic Rationale: Activating the Aromatic Ring

Typically, aromatic rings are electron-rich and undergo electrophilic substitution. However, for a nucleophilic attack to occur, the ring must be rendered electron-deficient. This is accomplished by the presence of a strong electron-withdrawing group, such as the nitrile (-C≡N) group in 4-fluorobenzonitrile.[2]

The SNAr mechanism proceeds via a two-step addition-elimination process:

-

Addition: The nucleophile (diethylamine) attacks the carbon atom bearing the leaving group (fluorine). This step is rate-determining and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nitrile group is crucial as it stabilizes this intermediate by delocalizing the negative charge, particularly when positioned ortho or para to the leaving group.

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[3] Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4]

Caption: Reaction scheme for the synthesis of 4-(Diethylamino)benzonitrile.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution should yield a product whose characterization data matches the reference values provided in Section 2.

Materials & Reagents:

-

4-Fluorobenzonitrile

-

Diethylamine

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-fluorobenzonitrile (e.g., 5.0 g, 41.3 mmol), anhydrous potassium carbonate (8.5 g, 61.5 mmol, 1.5 equiv.), and anhydrous DMSO (40 mL).

-

Addition of Nucleophile: While stirring the suspension, add diethylamine (6.4 mL, 61.9 mmol, 1.5 equiv.) to the flask.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 110 °C using a heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them with deionized water (2 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 100 mL) to facilitate phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(diethylamino)benzonitrile.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Cream to light yellow solid | [5] |

| Molecular Formula | C₁₁H₁₄N₂ | [5] |

| Molecular Weight | 174.24 g/mol | [6] |

| Melting Point | 66 - 67 °C | [5][7] |

| CAS Number | 2873-90-7 | [7] |

Spectroscopic Data Summary

| Technique | Key Features and Expected Values |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 (d, 2H), δ ~6.6 (d, 2H), δ ~3.4 (q, 4H), δ ~1.2 (t, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~2220-2230 cm⁻¹ (C≡N stretch), ~2850-2980 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1270 cm⁻¹ (C-N stretch) |

| FT-IR (KBr or ATR) | δ ~2220-2230 cm⁻¹ (C≡N stretch), ~2850-2980 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1270 cm⁻¹ (C-N stretch) |

| Mass Spec. (EI) | [M]⁺ at m/z = 174; key fragment at m/z = 159 ([M-CH₃]⁺) |

Detailed Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive evidence of the molecular structure.

-

Aromatic Protons: Two doublets are expected in the aromatic region. The protons ortho to the nitrile group will be deshielded and appear downfield (approx. δ 7.4 ppm), while the protons ortho to the electron-donating diethylamino group will be shielded and appear upfield (approx. δ 6.6 ppm).

-

Ethyl Group Protons: The four methylene protons (-CH₂-) will appear as a quartet around δ 3.4 ppm due to coupling with the adjacent methyl protons. The six methyl protons (-CH₃) will appear as a triplet around δ 1.2 ppm due to coupling with the adjacent methylene protons. The integration of these peaks (2:2:4:6) confirms the proton count.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework. Key signals include the nitrile carbon (δ ~119-120 ppm), the quaternary aromatic carbon attached to the nitrile (low intensity, δ ~100-110 ppm), and the aromatic carbons. The two carbons of the ethyl group will also be visible (δ ~45 ppm for -CH₂- and δ ~12 ppm for -CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

A strong, sharp absorption band between 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[8] Its presence is a key indicator of a successful reaction.

-

C-H stretching vibrations from the aromatic ring and the alkyl chains will appear between 2850-3100 cm⁻¹.

-

The C=C stretching vibrations of the aromatic ring will be observed around 1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

The molecular ion peak [M]⁺ should be observed at an m/z value corresponding to the molecular weight, 174.[6]

-

A common fragmentation pattern for N-alkyl anilines is the loss of an alkyl radical. A prominent peak at m/z = 159, corresponding to the loss of a methyl group ([M-15]⁺), is expected.

-

Safety and Handling

4-(Diethylamino)benzonitrile is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The substance is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It is also known to cause skin and serious eye irritation.[5][9]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles or a face shield, and a laboratory coat when handling this compound.[5] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of 4-(diethylamino)benzonitrile via nucleophilic aromatic substitution. The rationale behind the choice of reagents and reaction mechanism has been explained to provide a deeper understanding beyond simple procedural steps. The comprehensive characterization data supplied herein serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By following the outlined protocols for synthesis, purification, and characterization, and by adhering to the necessary safety precautions, researchers can confidently produce and validate this valuable chemical intermediate for applications in materials science, medicinal chemistry, and photophysical research.

References

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzonitrile 98%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3uzV1_QU1dA_MPH4iQmmgkZB3ux8LhCl26G_Ujdo_gcv3-dDH-Phfa4gdKGdMoBvZ74YmdObeLMHyRm9pP8NSWbKPiRT-scTciofaVSyvvZdRrulCtCCcuQCXqC-hlDLXmne3tWRLbRR2YHgUPPh1_SuYW6Q=

-

International Journal of Scientific & Technology Research. (n.d.). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Emission spectra of 4-(dimethylamino)benzonitrile, measured with dilute solutions.... Retrieved from [Link]

- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.

-

DiVA portal. (2021, November 4). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 4-(dimethylamino)-. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Fluorescence of crystalline 4-(dimethylamino)benzonitrile. Absence of dual fluorescence and observation of single-exponential fl. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4-diethylamino-benzonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Diethylamino)benzonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 4-(dimethylamino)- IR Spectrum. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-dimethylamino-2-nitrobenzonitrile. Retrieved from [Link]

-

ACS Publications. (n.d.). Theoretical Study on the Photochemical Behavior of 4-(Dimethylamino)benzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

ResearchGate. (n.d.). Tetraethylammonium, Tetraphenylarsonium, and Ammonium Cyanates and Cyanides. Retrieved from [Link]

Sources

- 1. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9 [chemicalbook.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.de [fishersci.de]

- 6. 4-(Diethylamino)benzonitrile [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzonitrile, 4-(dimethylamino)- [webbook.nist.gov]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(Diethylamino)benzonitrile

Introduction: A Tale of Twisted Molecules and Dual Light

Within the vast landscape of functional organic molecules, the 4-(dialkylamino)benzonitrile family stands out for its remarkable photophysical properties. These molecules serve as canonical examples of solvent-dependent dual fluorescence, a phenomenon that has captivated chemists for decades. This guide focuses on a key member of this family, 4-(Diethylamino)benzonitrile (DEABN) .

At its core, DEABN is a deceptively simple molecule, comprising three key components: an electron-donating diethylamino group (-N(CH₂CH₃)₂), an electron-withdrawing nitrile group (-C≡N), and a phenyl ring that acts as a π-electron bridge between them. This "push-pull" electronic architecture is the foundation of its unique behavior.

Much of the foundational understanding of this system comes from extensive studies on its close and slightly smaller analog, 4-(Dimethylamino)benzonitrile (DMABN).[1] The principles governing the structure, bonding, and photo-induced dynamics of DMABN are directly applicable to DEABN, providing a robust framework for its analysis. This guide will delve into the nuanced structural details of DEABN, from its ground-state conformation to the dramatic intramolecular rearrangements it undergoes upon photoexcitation, leading to its hallmark dual fluorescence. For researchers and drug development professionals, understanding these fundamental properties is crucial for harnessing DEABN and its derivatives as sophisticated fluorescent probes, environmental sensors, and structural motifs in medicinal chemistry.

Part 1: Ground State Molecular Structure and Bonding

The behavior of any molecule is fundamentally dictated by the arrangement of its atoms and the nature of the bonds connecting them. In its electronic ground state (S₀), 4-(Diethylamino)benzonitrile adopts a conformation that maximizes electronic stability.

Core Architecture and Resonance

The molecule is built upon a benzonitrile framework. The diethylamino group, attached at position 4, is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom. Conversely, the nitrile group is a strong electron-withdrawing group. This electronic opposition allows for significant resonance delocalization of the nitrogen lone pair into the aromatic ring and towards the nitrile group.

This delocalization has a profound impact on the molecule's geometry. The bond between the amino nitrogen and the phenyl ring (C-N) exhibits partial double-bond character, making it shorter and more rigid than a typical C-N single bond. High-resolution spectroscopic studies on the analogous DMABN show that the heavy-atom skeleton is nearly planar in the ground state, with only a very slight pyramidalization at the nitrogen atom, a geometry that maximizes the overlap between the nitrogen p-orbital and the ring's π-system.[2]

dot graph G { layout="neato"; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

// Nodes for the molecule N1 [label="N", pos="0,0.7!"]; C1 [label="C", pos="0,-0.8!"]; C2 [label="C", pos="1.2,-1.5!"]; C3 [label="C", pos="1.2,-2.9!"]; C4 [label="C", pos="0,-3.6!"]; C5 [label="C", pos="-1.2,-2.9!"]; C6 [label="C", pos="-1.2,-1.5!"]; C7 [label="C", pos="0,-5.0!"]; N2 [label="N", pos="0,-6.2!"];

// Diethyl groups C_Et1 [label="CH2", pos="-1.2,1.7!"]; C_Et2 [label="CH3", pos="-2.4,2.2!"]; C_Et3 [label="CH2", pos="1.2,1.7!"]; C_Et4 [label="CH3", pos="2.4,2.2!"];

// Edges for the benzene ring and substituents N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- N2 [style=bold, len=1.2]; // Triple bond

// Edges for diethyl groups N1 -- C_Et1; C_Et1 -- C_Et2; N1 -- C_Et3; C_Et3 -- C_Et4;

// Annotations Donor [label="Electron Donor\n(-NEt₂)", pos="0,2.5!", fontcolor="#34A853"]; Acceptor [label="Electron Acceptor\n(-C≡N)", pos="0,-7.2!", fontcolor="#EA4335"]; Bridge [label="π-Bridge", pos="2.5,-2.2!", fontcolor="#4285F4"];

// Invisible edges for layout help if needed edge [style=invis]; C1 -- C4; C2 -- C5; C3 -- C6; } } Caption: Ground state structure of 4-(Diethylamino)benzonitrile.

Quantitative Structural Data

While crystal structure data for DEABN is not as readily available, extensive data for DMABN provides an excellent proxy.[3] The addition of ethyl groups in place of methyl groups has a minor steric effect but does not fundamentally alter the core geometry.

| Parameter | Typical Value (from DMABN) | Significance |

| C(ring)-N(amino) Bond Length | ~1.365 Å | Shorter than a standard C-N single bond (~1.47 Å), indicating partial double bond character due to resonance. |

| C≡N Bond Length | ~1.15 Å | Typical length for a carbon-nitrogen triple bond. |

| C-C (ring) Bond Lengths | ~1.38-1.40 Å | Shows quinoidal distortion (alternating lengths) due to charge delocalization from the donor to the acceptor. |

| Amino Group Geometry | Near Planar | The N atom is slightly pyramidalized, but the overall planarity maximizes π-conjugation with the ring.[2] |

Part 2: The Excited State and Intramolecular Charge Transfer (ICT)

The most fascinating aspect of DEABN is its behavior upon absorbing light. The process that follows photoexcitation is a cornerstone of modern photochemistry and is best described by the Twisted Intramolecular Charge Transfer (TICT) model.

Photoexcitation and the Locally Excited (LE) State

When DEABN absorbs a photon of appropriate energy, it is promoted from the S₀ ground state to an excited singlet state, S₁. The initial state formed is known as the Locally Excited (LE) state. In this state, the molecule largely retains its near-planar ground-state geometry.[1] The electronic charge distribution is altered, but the charge transfer character is moderate. In nonpolar solvents, the molecule is "trapped" in this LE state, and upon relaxation, it emits a single fluorescence band.

The TICT Model: A Twist Towards Polarity

In polar solvents, a new, lower-energy pathway becomes accessible from the LE state.[4][5]

-

Conformational Change: The molecule undergoes a significant structural change. The diethylamino group rotates around the C-N bond until its plane is approximately 90° (perpendicular) to the plane of the benzonitrile ring.

-

Electronic Decoupling: This twisting motion electronically decouples the π-system of the electron-donating amino group from the π-system of the electron-accepting benzonitrile moiety.

-

Full Charge Transfer: With the orbital overlap minimized, a near-complete transfer of an electron occurs from the nitrogen lone pair to the benzonitrile group. This creates a highly polar, charge-separated state known as the TICT state .[1]

This TICT state is energetically unfavorable in the gas phase or nonpolar solvents. However, polar solvent molecules can arrange themselves around the highly dipolar TICT structure, stabilizing it through favorable dipole-dipole interactions. This stabilization lowers the energy of the TICT state, often below that of the LE state, making its formation highly favorable in polar environments.[6]

The Origin of Dual Fluorescence

The existence of two distinct, emissive excited states (LE and TICT) is the origin of dual fluorescence.

-

LE Emission: A higher-energy fluorescence band (e.g., ~350 nm) originating from the near-planar LE state. This is the "normal" fluorescence, which dominates in non-polar solvents.

-

TICT Emission: A lower-energy, significantly red-shifted fluorescence band (e.g., ~450-500 nm) originating from the highly polar, twisted TICT state. This "anomalous" emission band grows in intensity as the solvent polarity increases, as the TICT state becomes more stabilized and thus more populated.

// Transitions Excitation [label="Absorption\n(hν_abs)", color="#34A853", fontcolor="#34A853"]; LE_Fluor [label="LE Fluorescence\n(hν_LE)", color="#EA4335", fontcolor="#EA4335"]; TICT_Fluor [label="TICT Fluorescence\n(hν_TICT)", color="#FBBC05", fontcolor="#FBBC05"]; ICT_Process [label="ICT Relaxation\n(Twisting)", style=dashed, color="#5F6368", fontcolor="#5F6368"];

// Edges S0 -> LE [label=" Excitation", style=invis]; LE -> S0 [label=" LE_Fluor", style=invis]; TICT -> S0 [label=" TICT_Fluor", style=invis]; LE -> TICT [label=" ICT_Process", style=invis];

// Drawing arrows edge [style=solid, arrowhead=vee]; {rank=same; S0; E0} {rank=same; LE; E_LE} {rank=same; TICT; E_TICT}

E0 -> E_LE [headlabel=" Absorption\n (hν_abs)", color="#34A853", fontcolor="#34A853", minlen=2]; E_LE -> E0 [taillabel=" LE Fluorescence\n (hν_LE)", color="#EA4335", fontcolor="#EA4335", minlen=2]; E_TICT -> E0 [taillabel=" TICT Fluorescence\n (hν_TICT)", color="#FBBC05", fontcolor="#FBBC05", minlen=2]; E_LE -> E_TICT [style=dashed, arrowhead=curve, color="#5F6368", label=" ICT Relaxation\n (Twisting)"]; } } Caption: Energy diagram for the TICT process in DEABN.

Part 3: Spectroscopic Characterization

The structural and electronic properties of DEABN can be validated through several key spectroscopic techniques.

UV-Visible and Fluorescence Spectroscopy

-

Absorption: The UV-Vis spectrum of DEABN in a solvent like cyclohexane typically shows a strong absorption band around 300 nm.[7] This corresponds to the S₀ → S₁ (LE) transition, which populates the excited state.

-

Fluorescence: The fluorescence spectrum is the most telling. As solvent polarity increases, a dramatic change is observed.

| Solvent | Dielectric Constant (ε) | LE Emission (λ_max) | TICT Emission (λ_max) | Observation |

| n-Hexane | 1.88 | ~360 nm | Not Observed | Only "normal" fluorescence from the LE state is seen. |

| Diethyl Ether | 4.34 | ~365 nm | ~440 nm | A small TICT band appears, indicating the onset of stabilization.[8] |

| Acetonitrile | 37.5 | (Weak) | ~480 nm | The highly red-shifted TICT band dominates the spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the ground-state covalent structure of DEABN. While a full spectral assignment is routine, key features are predictable:

-

¹H NMR: One would expect to see two distinct signals for the aromatic protons due to the molecule's symmetry (two protons ortho to the -NEt₂ group and two protons ortho to the -CN group). The diethyl group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.

-

¹³C NMR: The spectrum would show distinct signals for the nitrile carbon (~118-120 ppm), the four unique aromatic carbons, and the two carbons of the ethyl groups.[9][10]

Experimental Protocol: Solvent-Dependent Fluorescence Analysis

This protocol provides a self-validating system to demonstrate the TICT phenomenon. The causality is clear: increasing solvent polarity should stabilize the TICT state, leading to a predictable spectral shift.

Objective: To observe the emergence and solvatochromic shift of the TICT fluorescence band of 4-(Diethylamino)benzonitrile.

Materials:

-

4-(Diethylamino)benzonitrile (DEABN)

-

Spectroscopic grade solvents: n-Hexane, Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN)

-

Volumetric flasks (10 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Methodology:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of DEABN in acetonitrile. (Justification: Acetonitrile is a good solvent for initial dissolution).

-

-

Sample Preparation:

-

For each solvent (Hexane, Toluene, THF, MeCN), prepare a dilute solution of DEABN.

-

Add 10 µL of the 1 mM stock solution to a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent to yield a final concentration of 1 µM.

-

(Justification: A low concentration is used to avoid aggregation and inner-filter effects).

-

-

Spectra Acquisition:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of DEABN (~300 nm).

-

Record the fluorescence emission spectrum for each sample from 320 nm to 600 nm.

-

Use the pure solvent as a blank for each measurement to subtract any background signal.

-

-

Data Analysis & Validation:

-

Overlay the four emission spectra.

-

Expected Outcome: You will observe a single band in n-hexane (LE emission). As you move to toluene, THF, and finally acetonitrile, a second, red-shifted band (TICT emission) will appear and grow in intensity, while the first band (LE emission) will decrease in intensity. The peak of the TICT band will also shift to longer wavelengths (red-shift) as solvent polarity increases. This systematic, predictable change validates the TICT model.

-

Part 4: Synthesis and Applications

Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and reliable method for synthesizing DEABN is through the nucleophilic aromatic substitution of a precursor like 4-fluorobenzonitrile.

Reaction: 4-Fluorobenzonitrile + Diethylamine → 4-(Diethylamino)benzonitrile + HF

Materials:

-

4-Fluorobenzonitrile

-

Diethylamine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a round-bottom flask, add 4-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous DMSO as the solvent.

-

Add diethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-(Diethylamino)benzonitrile.

Applications in Research and Development

The unique photophysics of DEABN makes it a powerful tool in various scientific domains.

-

Fluorescent Probes: The extreme sensitivity of the LE/TICT emission ratio to the local environment's polarity makes DEABN a superb probe. It can be used to measure the polarity of microenvironments such as the interior of micelles, polymer matrices, or the lipid core of cell membranes.[11]

-

Biosensors: Derivatives of DEABN can be designed to bind to specific biological targets. A change in the fluorescence signal upon binding can report on conformational changes or the local environment of a protein's active site.

-

Materials Science: As a "molecular rotor," the fluorescence lifetime of DEABN can be sensitive to the viscosity of its environment. This property is exploited in developing sensors for viscosity changes in industrial processes or biological systems.

Conclusion

4-(Diethylamino)benzonitrile is far more than a simple aromatic compound. Its molecular structure is finely tuned for a remarkable excited-state process: the formation of a twisted intramolecular charge transfer (TICT) state. This process, driven by a combination of photoexcitation and stabilization by a polar environment, gives rise to its signature dual fluorescence. The clear, predictable relationship between solvent polarity and the fluorescence output makes DEABN an invaluable tool for chemists, materials scientists, and drug development professionals. A thorough understanding of its structure, bonding, and photophysics is the key to unlocking its full potential as a sensitive probe and a versatile building block for advanced functional materials.

References

-

(E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile. PubMed Central (PMC), [Link].

- On the dual emission of p-dimethylaminobenzonitrile and its photophysical implic

-

Theoretical study on the photochemical behavior of 4-(dimethylamino)benzonitrile. PubMed, [Link].

-

Theoretical Study on the Photochemical Behavior of 4-(Dimethylamino)benzonitrile. ACS Publications, [Link].

-

4-(Dimethylamino)benzonitrile | C9H10N2. PubChem, [Link].

-

Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. ACS Publications, [Link].

-

Electronic Supplementary Information. The Royal Society of Chemistry, [Link].

-

Electronic Supplementary Information. The Royal Society of Chemistry, [Link].

-

Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). ResearchGate, [Link].

-

The structure of DMABN. ResearchGate, [Link].

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate, [Link].

-

4-(Diethylamino)benzonitrile. NIST WebBook, [Link].

-

Dual fluorescence and fast intramolecular charge transfer with 4-(diisopropylamino)benzonitrile in alkane solvents. ResearchGate, [Link].

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, [Link].

-

Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. PubMed Central (PMC), [Link].

Sources

- 1. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of 4,4-dimethylaminobenzonitrile (DMABN) [mbp.science.ru.nl]

- 3. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Theoretical study on the photochemical behavior of 4-(dimethylamino)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Diethylamino)benzonitrile [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9 [chemicalbook.com]

Spectroscopic data (NMR, IR, UV-Vis) of 4-(Diethylamino)benzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Diethylamino)benzonitrile

Abstract

4-(Diethylamino)benzonitrile is a molecule of significant interest in materials science and photophysical chemistry, primarily due to its pronounced intramolecular charge transfer (ICT) characteristics. This property makes it a valuable molecular probe and a building block for advanced materials. A thorough understanding of its structural and electronic properties is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach. This technical guide provides a comprehensive analysis of 4-(Diethylamino)benzonitrile using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the theoretical underpinnings of each technique as applied to this molecule, present detailed experimental protocols for data acquisition, and offer an in-depth interpretation of the resulting spectra. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science, enabling them to confidently identify, characterize, and utilize this compound.

Introduction to 4-(Diethylamino)benzonitrile

4-(Diethylamino)benzonitrile, with the chemical formula C₁₁H₁₄N₂[1], is an aromatic compound featuring a benzonitrile core substituted with a diethylamino group at the para position. The electron-donating nature of the diethylamino group and the electron-withdrawing nature of the nitrile group create a strong push-pull electronic system. This electronic asymmetry is the foundation of its interesting photophysical behaviors, including its use in studies of solvent effects on electronic transitions. Accurate and unambiguous characterization is the first critical step in any research or development endeavor. Spectroscopic techniques provide a powerful, non-destructive suite of tools to confirm the molecular structure, assess purity, and probe the electronic environment of the molecule.

Molecular Structure and Spectroscopic Principles

The unique arrangement of functional groups in 4-(Diethylamino)benzonitrile gives rise to distinct spectroscopic signatures. Understanding these is key to interpreting the data correctly.

Caption: Standard workflow for acquiring NMR spectra.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear picture of the hydrogen environments. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region shows the expected quartet and triplet for the ethyl groups.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. Key signals include the nitrile carbon (C≡N) at a distinct downfield shift and the carbons of the diethylamino group in the aliphatic region.

Data Summary Table

| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (CDCl₃) δ (ppm) |

| -CH₂-CH₃ | 1.21 (t, J = 7.1 Hz, 6H) | 12.6 |

| -CH₂-CH₃ | 3.40 (q, J = 7.1 Hz, 4H) | 44.5 |

| Aromatic C-H (ortho to -NEt₂) | 6.63 (d, J = 9.0 Hz, 2H) | 110.9 |

| Aromatic C-H (ortho to -CN) | 7.44 (d, J = 9.0 Hz, 2H) | 133.5 |

| Quaternary C (ipso to -CN) | - | 96.3 |

| Quaternary C (ipso to -NEt₂) | - | 152.0 |

| -C≡N | - | 119.9 |

| (Note: Data is representative and may vary slightly based on solvent and instrument.) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Theoretical Considerations

The IR spectrum of 4-(Diethylamino)benzonitrile is dominated by several characteristic absorption bands. The most diagnostic is the sharp, strong absorption from the nitrile (C≡N) group. Other important vibrations include C-H stretches from both the aromatic ring and the aliphatic ethyl groups, C=C stretches within the aromatic ring, and C-N stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 4-(Diethylamino)benzonitrile powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Interpretation of the IR Spectrum

The IR spectrum provides a fingerprint of the molecule. The key is to assign the major absorption bands to their corresponding vibrational modes.

Data Summary Table

| Frequency Range (cm⁻¹) | Vibration Type | Description |

| 3100-3000 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 2220-2210 | C≡N stretch | Sharp, strong, highly diagnostic |

| 1610-1580 | C=C stretch | Aromatic ring |

| 1530-1500 | C=C stretch | Aromatic ring |

| 1360-1250 | C-N stretch | Aryl-amine |

| 820 | C-H bend | Out-of-plane, para-disubstitution |

| (Source: Representative data based on NIST database)[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy examines the electronic transitions within a molecule and is particularly insightful for conjugated systems like 4-(Diethylamino)benzonitrile.

Theoretical Background: Intramolecular Charge Transfer

The presence of the electron-donating diethylamino group and the electron-withdrawing nitrile group on the conjugated benzene ring facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT transition is responsible for the intense, long-wavelength absorption band in the UV-Vis spectrum. The position and intensity of this band are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property makes the molecule an excellent probe for local solvent environments.

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-grade solvent (e.g., cyclohexane, acetonitrile, ethanol).

-

Stock Solution: Prepare a concentrated stock solution of 4-(Diethylamino)benzonitrile of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (within the linear range of the Beer-Lambert law).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 400 nm to 200 nm.

Analysis of the UV-Vis Spectrum

The spectrum is analyzed to determine the wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε).

Data Summary Table

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Cyclohexane | ~295 | ~30,000 | π → π* (ICT) |

| Acetonitrile | ~305 | ~32,000 | π → π* (ICT) |

| (Source: Representative data based on NIST database and literature)[2] |

The red-shift (bathochromic shift) observed in the more polar solvent (acetonitrile) compared to the nonpolar solvent (cyclohexane) is characteristic of a π → π* transition where the excited state is more polar than the ground state, a hallmark of an ICT process.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

-

NMR confirms the carbon-hydrogen framework, the substitution pattern, and the presence of the ethyl groups.

-

IR validates the presence of the key functional groups, most notably the nitrile group, and confirms the aromatic nature.

-

UV-Vis elucidates the electronic structure, confirming the conjugated push-pull system through its characteristic ICT band.

Together, these three techniques provide unequivocal evidence for the structure and purity of 4-(Diethylamino)benzonitrile, laying a solid foundation for its use in further research and application.

Conclusion

This guide has provided a detailed, multi-technique spectroscopic analysis of 4-(Diethylamino)benzonitrile. By combining the structural detail from NMR, the functional group identification from IR, and the electronic insights from UV-Vis spectroscopy, a complete and robust characterization of the molecule is achieved. The protocols and interpretations presented herein serve as a comprehensive resource for scientists, ensuring the reliable and accurate analysis required for high-level research and development.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Benzonitrile, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4-(Diethylamino)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). UV/Visible spectrum of 4-(Diethylamino)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Galván, I. F., Martín, M. E., & Aguilar, M. A. (2010). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. Journal of Chemical Theory and Computation, 6(8), 2445–2454. Retrieved from [Link]

- Sinha, R. K., & Yates, K. (1990). Solvatochromic and thermodynamic properties of 4-(dimethylamino)benzonitrile and other probes of solvent polarity. Canadian Journal of Chemistry, 68(9), 1550-1556.

Sources

An In-Depth Technical Guide to the Photophysical Properties of 4-(Diethylamino)benzonitrile (DEABN)

This guide provides a comprehensive technical overview of the photophysical properties of 4-(Diethylamino)benzonitrile (DEABN), a canonical molecule in the study of intramolecular charge transfer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms governing its unique spectroscopic behavior, outlines robust experimental protocols for its characterization, and discusses the implications of its properties for advanced applications.

Introduction: The Enigma of Dual Fluorescence

4-(Diethylamino)benzonitrile (DEABN) and its close analog, 4-(Dimethylamino)benzonitrile (DMABN), have been subjects of intense scientific scrutiny for decades. The primary reason for this sustained interest lies in their unusual fluorescence behavior: in solvents of sufficient polarity, they exhibit two distinct emission bands, a phenomenon known as dual fluorescence.[1] This behavior violates Kasha's rule, which posits that fluorescence should only occur from the lowest vibrational level of the first excited singlet state (S₁).

The dual emission consists of:

-

A "normal" emission band at shorter wavelengths, which is relatively insensitive to solvent polarity.[1]

-

An "anomalous" red-shifted emission band that only appears in polar solvents and whose position is highly dependent on the polarity of the medium.[1][2]

This observation led to the development of the Twisted Intramolecular Charge Transfer (TICT) model, which has become a cornerstone of modern photochemistry.[3] Understanding the photophysics of DEABN is not merely an academic exercise; its sensitivity to the local environment makes it a powerful molecular probe for investigating microenvironments in complex systems, from chemical reactions to biological structures.

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The dual fluorescence of DEABN is rationalized by the formation of two distinct emissive excited states: a Locally Excited (LE) state and a Twisted Intramolecular Charge Transfer (TICT) state.

Upon photoexcitation, the DEABN molecule is promoted from its planar ground state (S₀) to the first excited singlet state (S₁). Initially, it populates a Locally Excited (LE) state . This state retains a largely planar geometry, similar to the ground state, and possesses a relatively small dipole moment.[1] Fluorescence from this LE state gives rise to the "normal," shorter-wavelength emission band.

In polar solvents, a competing non-radiative pathway becomes accessible from the LE state. This pathway involves the rotation of the diethylamino group around the single bond connecting it to the benzonitrile ring.[1][3] This torsional motion leads to a new, energetically stabilized state where the diethylamino group is perpendicular (or nearly so) to the plane of the benzonitrile ring. This is the TICT state .

Key characteristics of the TICT state:

-

Decoupled Orbitals: The 90° twist minimizes the π-orbital overlap between the electron-donating diethylamino group and the electron-accepting benzonitrile moiety.

-

Full Charge Separation: This decoupling facilitates a near-complete transfer of an electron from the donor to the acceptor, resulting in a state with a very large dipole moment.[1]

-

Solvent Stabilization: The highly polar TICT state is significantly stabilized by polar solvent molecules, lowering its energy. In sufficiently polar environments, its energy drops below that of the LE state.[4][5]

Fluorescence from the stabilized TICT state is responsible for the anomalous, red-shifted, and highly solvatochromic emission band. The equilibrium between the LE and TICT states is dynamic and heavily influenced by the surrounding environment.[6]

Caption: Experimental workflow for studying the solvatochromism of DEABN.

Protocol 1: Steady-State Absorption and Fluorescence Measurements

Objective: To measure the absorption and dual fluorescence emission spectra of DEABN across a range of solvents to demonstrate solvatochromism.

Materials:

-

4-(Diethylamino)benzonitrile (DEABN), high purity

-

Spectroscopic grade solvents (e.g., n-hexane, THF, acetonitrile)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

1 cm path length quartz cuvettes

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DEABN (e.g., 1 mM) in a volatile solvent like acetonitrile. This ensures accurate and consistent starting material.

-

Sample Preparation: For each solvent, prepare a dilute sample by adding a small aliquot of the stock solution. The final concentration should yield an absorbance maximum below 0.1 AU to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement: a. Record a baseline spectrum using a cuvette filled with the pure solvent. b. Measure the absorption spectrum of the DEABN solution from approximately 250 nm to 400 nm. c. Identify and record the wavelength of maximum absorption (λ_abs).

-

Fluorescence Measurement: a. Set the excitation wavelength on the spectrofluorometer to the λ_abs determined in the previous step. b. Record the emission spectrum starting from ~10 nm above the excitation wavelength to ~650 nm. c. Ensure proper correction for the lamp intensity profile and detector response of the instrument. d. Identify and record the emission maxima for the LE and TICT bands, if present.

-

Data Analysis: Tabulate the absorption and emission maxima for each solvent. Plot the TICT emission maximum (in cm⁻¹) against a solvent polarity function (e.g., E_T(30)) to visualize the solvatochromic trend. [7][8]

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of DEABN, which quantifies the efficiency of the emission process.

Causality: The quantum yield is a critical parameter that reveals how the LE/TICT equilibrium and non-radiative decay pathways are affected by the solvent. A decrease in the LE band's quantum yield in polar solvents often correlates with an increase in the TICT band's yield, demonstrating the depopulation of the LE state to form the TICT state.

Materials:

-

Quantum yield standard with a known Φ_f in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Prepared DEABN solutions with absorbance < 0.1 AU.

Methodology:

-

Measure Spectra: Record the absorption and fluorescence emission spectra of both the DEABN sample and the reference standard. Use the same excitation wavelength for both.

-

Integrate Fluorescence: Calculate the integrated area under the corrected emission spectrum for both the sample and the standard.

-

Calculate Quantum Yield: Use the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

This calculation must be performed separately for the LE and TICT bands by spectrally decomposing the total emission.

-

Advanced Topics and Applications

The unique photophysics of DEABN makes it a valuable tool in various scientific domains.

-

Probing Local Polarity: The ratio of the TICT to LE emission intensity (I_TICT / I_LE) is a sensitive ratiometric indicator of local environmental polarity, independent of probe concentration. This has been used to study polymer dynamics, protein-ligand binding sites, and the interior of micelles.

-

Molecular Rotors and Viscosity Sensing: The formation of the TICT state is dependent on the physical rotation of the diethylamino group. In highly viscous media, this rotation is hindered, leading to a decrease in TICT emission and an increase in LE emission. This property allows DEABN and its derivatives to function as fluorescent viscosity sensors. [9]* Drug Development: Understanding intramolecular charge transfer is crucial in designing photodynamic therapy agents and fluorescent probes for tracking drug delivery and binding within cellular environments. The principles learned from DEABN guide the development of molecules with environmentally sensitive fluorescence. [3]

Conclusion

4-(Diethylamino)benzonitrile is more than just a chemical compound; it is a model system that has profoundly shaped our understanding of excited-state processes. Its hallmark dual fluorescence, governed by the Twisted Intramolecular Charge Transfer mechanism, provides a direct spectroscopic window into the interplay between molecular conformation and environmental interactions. The experimental protocols and theoretical framework presented in this guide offer a robust foundation for researchers to explore, characterize, and harness the remarkable photophysical properties of DEABN and other charge-transfer systems in their scientific and developmental pursuits.

References

Sources

- 1. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study on the photochemical behavior of 4-(dimethylamino)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Solvatochromism of a novel betaine dye derived from purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvatochromic behavior of donor-acceptor-polyenes: dimethylamino-cyano-diphenylbutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Diethylamino)benzonitrile

This guide provides a comprehensive technical overview of the solubility of 4-(diethylamino)benzonitrile, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the physicochemical properties that govern its solubility, offers a comparative analysis with its well-studied analog, 4-(dimethylamino)benzonitrile (DMABN), and provides a robust experimental protocol for the precise determination of its solubility in various solvents.

Introduction: The Significance of 4-(Diethylamino)benzonitrile

4-(Diethylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a diethylamino group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The dialkylamino group, in particular, can enhance water solubility and introduce desirable electronic properties, making derivatives of this scaffold of interest in the development of therapeutic agents.[1] Understanding the solubility of 4-(diethylamino)benzonitrile is paramount for its application in chemical synthesis, formulation development, and biological assays, as solubility directly impacts reaction kinetics, bioavailability, and overall efficacy of potential drug candidates.

Physicochemical Properties: A Comparative Analysis

While specific quantitative solubility data for 4-(diethylamino)benzonitrile is not extensively documented in publicly available literature, we can infer its likely behavior by examining its physicochemical properties alongside those of its close structural analog, 4-(dimethylamino)benzonitrile (DMABN). The primary difference between these two molecules is the substitution of two methyl groups with two ethyl groups on the amino moiety. This seemingly minor change can have a notable impact on properties such as melting point, lipophilicity (logP), and ultimately, solubility.

| Property | 4-(Diethylamino)benzonitrile | 4-(Dimethylamino)benzonitrile (DMABN) |

| CAS Number | 2873-90-7 | 1197-19-9 |

| Molecular Formula | C₁₁H₁₄N₂ | C₉H₁₀N₂ |

| Molecular Weight | 174.24 g/mol | 146.19 g/mol |

| Melting Point | 66-67 °C[2] | 72-75 °C[3][4] |

| logP (Predicted) | ~2.4-2.9 | ~2.2 |

| Hydrogen Bond Acceptors | 2 (Nitrile N, Amino N) | 2 (Nitrile N, Amino N)[5] |

| Hydrogen Bond Donors | 0 | 0[5] |

The lower melting point of 4-(diethylamino)benzonitrile compared to DMABN suggests that its crystal lattice energy may be lower, which could favor solubility. The predicted octanol-water partition coefficient (logP) is slightly higher for the diethylamino derivative, indicating a greater lipophilicity. This increased lipophilicity, due to the larger alkyl groups, would suggest a decrease in aqueous solubility but an increase in solubility in nonpolar organic solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a compound in various solvents. The molecular structure of 4-(diethylamino)benzonitrile, with its polar nitrile group and its largely nonpolar aromatic ring and diethylamino group, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The lone pair of electrons on the nitrogen of the nitrile group can act as a hydrogen bond acceptor.[6] However, the bulky, nonpolar nature of the rest of the molecule, particularly the diethylamino and phenyl groups, is expected to limit its solubility in water. Its solubility is likely to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents cannot donate hydrogen bonds but can engage in dipole-dipole interactions. Given the polar nature of the nitrile group, 4-(diethylamino)benzonitrile is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The significant nonpolar character of the benzene ring and the diethyl groups suggests that 4-(diethylamino)benzonitrile will be readily soluble in nonpolar solvents.

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of comprehensive quantitative data, experimental determination of the solubility of 4-(diethylamino)benzonitrile is crucial for its practical application. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Materials and Equipment:

-

4-(Diethylamino)benzonitrile (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(diethylamino)benzonitrile to a series of sealed vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(diethylamino)benzonitrile of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 4-(diethylamino)benzonitrile in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Data Presentation: A Template for Your Findings

To facilitate clear and comparative analysis, the experimentally determined solubility data should be organized in a structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Conclusion